molecular formula C14H19BrN2O3S B1439712 2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide CAS No. 1138445-72-3

2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide

Cat. No.: B1439712
CAS No.: 1138445-72-3
M. Wt: 375.28 g/mol
InChI Key: ORTKIYMRUMVUNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .

Scientific Research Applications

2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of protein interactions and modifications.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for 2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylbenzonitrile: Another brominated aromatic compound with different functional groups.

    N-(4-Bromophenyl)acetamide: Similar structure but lacks the piperidinyl sulfonyl group.

Uniqueness

2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide is unique due to the presence of the piperidinyl sulfonyl group, which imparts specific chemical properties and biological activities not found in simpler brominated acetamides .

Properties

IUPAC Name

2-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-11-6-8-17(9-7-11)21(19,20)13-4-2-12(3-5-13)16-14(18)10-15/h2-5,11H,6-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTKIYMRUMVUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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